molecular formula C6H12N2O4Se2 B1293418 D-Selenocystine CAS No. 26932-45-6

D-Selenocystine

Cat. No. B1293418
CAS RN: 26932-45-6
M. Wt: 334.1 g/mol
InChI Key: JULROCUWKLNBSN-QWWZWVQMSA-N
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Description

D-Selenocystine is a natural amino acid that contains selenium. It is an analogue of the more common cysteine, but with selenium in place of the sulfur . It is a conjugate base of a D-selenocysteinium and a conjugate acid of a D-selenocysteinate (1-). It is an enantiomer of a L-selenocysteine .


Synthesis Analysis

Selenocysteine, the 21st proteinogenic amino acid, has been found in 25 human selenoproteins and selenoenzymes important for fundamental cellular processes ranging from selenium homeostasis maintenance to the regulation of the overall metabolic rate . In all organisms that contain selenocysteine, both the synthesis of selenocysteine and its incorporation into a selenoprotein requires an elaborate synthetic and translational apparatus, which does not resemble the canonical enzymatic system employed for the 20 standard amino acids .


Molecular Structure Analysis

D-Selenocystine contains total 25 bond(s); 13 non-H bond(s), 2 multiple bond(s), 7 rotatable bond(s), 2 double bond(s), 2 carboxylic acid(s) (aliphatic), 2 primary amine(s) (aliphatic), and 2 hydroxyl group(s) .


Chemical Reactions Analysis

Selenocystine is able to accelerate slow thiol-disulfide systems and to promote the correct folding of an scrambled RNase A enzyme, thus broadening the practical range of pH conditions for oxidative folding . The addition of 5% (mol) selenocystine produces an 18-fold acceleration on the homodimerization reaction of compound 3 over the uncatalyzed reaction .


Physical And Chemical Properties Analysis

D-Selenocystine has a molecular weight of 167.06 g/mol . It has 2 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 2 rotatable bond count . Its exact mass and monoisotopic mass are 167.95638 g/mol .

Scientific Research Applications

Application in Nanotechnology and Biomedical Imaging

Scientific Field

Nanotechnology and Biomedical Imaging

Summary of the Application

D-Selenocystine has been used in the development of a selenocysteine-responsive nanoprobe for biomedical imaging. This nanoprobe is based on dinitrobenzene sulfonyl-modified poly (carbonate) micelles .

Methods of Application or Experimental Procedures

The nanoprobe, known as PMPC-Dns, was designed and prepared with a 2,4-dinitrobenzenesulfonyl-decorated block poly (carbonate) copolymer. The nanoprobe was then trapped with the fluorescent drug doxorubicin (DOX), which selectively responds to selenocysteine .

Results or Outcomes

The PMPC-Dns probe was successfully applied to image endogenous selenocysteine in cervical cancer tissues as well as in HeLa cells. In the course of these studies, simultaneous release of the trapped DOX was observed .

Application in Biochemistry

Scientific Field

Biochemistry

Summary of the Application

D-Selenocystine is involved in the decomposition of the amino acid selenocysteine into alanine and selenide by the enzyme selenocysteine β-lyase (SCLY) .

Methods of Application or Experimental Procedures

SCLY works as a homodimer, utilizing pyridoxal 5’-phosphate as a cofactor, and catalyzing the specific decomposition of the amino acid selenocysteine into alanine and selenide .

Results or Outcomes

Disruption of the Scly gene in mice led to obesity, hyperinsulinemia, glucose intolerance, and hepatic steatosis, with SCLY being suggested as a participant in the regulation of energy metabolism in a sex-dependent manner .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Emerging evidence suggests that enzymes responsible for selenocysteine formation and decoding the selenocysteine UGA codon, which by extension are critical for synthesis of the entire selenoproteome, are essential for the development and health of the human organism .

properties

IUPAC Name

(2S)-2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULROCUWKLNBSN-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)[Se][Se]C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4Se2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181429
Record name 3,3'-Diselenobis[D-alanine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Selenocystine

CAS RN

26932-45-6
Record name Selenocystine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026932456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Diselenobis[D-alanine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SELENOCYSTINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36B4M60N9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
N Esaki, V Seraneeprakarn, H Tanaka… - Journal of …, 1988 - Am Soc Microbiol
… D-selenocystine is decomposed via catalysis by a new pyridoxal-P enzyme which we have named D-selenocystine a,… Here we describe the purification of Dselenocystine a,,B-lyase and …
Number of citations: 21 journals.asm.org
K Soda, N Esaki, V Seraneeprakarn… - Phosphorus and Sulfur …, 1988 - Taylor & Francis
… L-selenocysteine but also D-selenocystine is completely degraded by … D-selenocystine was subsequently found to be due to the action of a novel pyridoxal-P enzyme, D-selenocystine a,…
Number of citations: 1 www.tandfonline.com
N Esaki, V Seraneeprakarn, H Tanaka, K Soda - jtnrs.com
… L-selenocysteine but also D-selenocystine is completely degraded by … of Dselenocystine has been subsequently found due to the action of a novel pyridoxal-P enzyme, D-selenocystine …
Number of citations: 2 jtnrs.com
MD Short, Y Xie, L Li, PB Cassidy… - Journal of medicinal …, 2003 - ACS Publications
… characterization of the 2-unsubstituted compound, selenazolidine-4(R)-carboxylic acid (l-SCA, 3), as well as analogues of the other selenazolidines prepared from d-selenocystine, d-…
Number of citations: 41 pubs.acs.org
Y Fan, X Pan, K Wang, S Wu, H Han, P Yang… - Colloids and Surfaces B …, 2016 - Elsevier
… chirality (ie., l- and d-selenocystine) was used as the catalytic … same as that of immobilized d-selenocystine, in vitro catalytic … , when compared to d-selenocystine immobilized ones. …
Number of citations: 21 www.sciencedirect.com
S Misra, M Björnstedt - Selenium, 2018 - Springer
… was reported to be 34.0 μM, while for d-selenocystine , it was 39.0 μM (Short et al. 2003). Findings from this study suggest that d-selenocystine is toxic, but is not efficient in increasing …
Number of citations: 1 link.springer.com
M Zhao, Y Hou, X Fu, D Li, J Sun, X Fu… - Journal of Cancer …, 2018 - journals.lww.com
Background: Selenocystine (SeC) is a nutritionally available selenoamino acid presenting novel anticancer potential against human cancers. However, neither the effects nor …
Number of citations: 10 journals.lww.com
K Soda, T Oikawa, N Esaki - Biofactors, 1999 - Wiley Online Library
… -replacement reaction between D-selenocystine and various thiols to … A Schiff base of D-selenocystine is first produced and then … spontaneously into D-selenocystine and perselenide …
Number of citations: 31 iubmb.onlinelibrary.wiley.com
K Soda - Phosphorus, Sulfur, and Silicon and the Related …, 1992 - Taylor & Francis
… of D-selenocystine to produce pyruvate, ammonia and elemental selenium in Clostridium sticklandii cells, and named it D-selenocystine a,P-… In addition to D-selenocystine, D-cystine, D-…
Number of citations: 12 www.tandfonline.com
Y Fan, K Wang, X Pan, P Yang, N Huang, Y Weng - internal-www.frontiersin.org
… In this study, selenocystine with different chiralities (L- and D−selenocystine) was used as the catalytic … [7] L- or D-selenocystine was then immobilized by incubating samples into a 3 mM …
Number of citations: 0 internal-www.frontiersin.org

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